5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)pyrimidin-4-amine
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Overview
Description
5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)pyrimidin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and significance in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)pyrimidin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-fluoro-6-methylpyrimidine-4-amine with 1H-pyrazole-4-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine and amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines and pyrazoles, which can exhibit different biological activities and properties .
Scientific Research Applications
5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the arrest of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)benzoxazoles: These compounds also exhibit anticancer activity but differ in their structural framework and specific targets.
2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar pyrazole moiety but have different substitution patterns and biological activities.
Uniqueness
5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific kinases with high selectivity makes it a valuable compound in medicinal chemistry research .
Properties
CAS No. |
1933577-72-0 |
---|---|
Molecular Formula |
C8H8FN5 |
Molecular Weight |
193.2 |
Purity |
0 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.